Propyrisulfuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCINWWWERDNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058130 | |
| Record name | Propyrisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570415-88-2 | |
| Record name | Propyrisulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyrisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYRISULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research on Propyrisulfuron S Herbicidal Action
Elucidation of Acetolactate Synthase (ALS) Inhibition as the Primary Mode of Action
The primary mode of action of propyrisulfuron has been established through extensive research demonstrating its inhibitory effect on the ALS enzyme ufl.edusumitomo-chem.co.jpufl.eduresearchgate.netresearchgate.netwikipedia.orgwikipedia.orgfishersci.befishersci.cafishersci.be. This inhibition is the critical step that underlies its herbicidal efficacy.
In vitro and In vivo ALS Activity Studies
Studies conducted both in vitro (using isolated enzymes) and in vivo (in living plants) have consistently shown that this compound inhibits ALS activity sumitomo-chem.co.jpufl.eduresearchgate.netwikipedia.orgfishersci.befishersci.beepa.gov. In vivo studies on various weed species, including Ludwigia hyssopifolia, Cyperus iria, Echinochloa colona, Echinochloa crus-galli, and Leptochloa chinensis, treated with this compound have demonstrated a significant reduction in ALS activity ufl.eduresearchgate.netresearchgate.net. This inhibition correlates directly with observed reductions in shoot fresh weight, stunted growth, and eventual plant death in susceptible weeds ufl.eduresearchgate.netcabidigitallibrary.org. The inhibition of in vivo ALS activity in weeds has been shown to increase progressively over time following herbicide application, with the lowest activity and greatest injury observed several days after treatment ufl.eduresearchgate.net.
In contrast, minimal inhibition of in vivo ALS activity has been observed in tolerant rice cultivars ufl.eduresearchgate.net. This differential response between susceptible weeds and tolerant rice indicates that while the enzyme is the target in both, other factors contribute to selectivity researchgate.netcabidigitallibrary.org.
In vitro ALS activity assays have revealed that the concentration of this compound required to inhibit 50% of ALS activity (IC50) is similar in both rice and weed species ufl.eduresearchgate.netcabidigitallibrary.orguplb.edu.ph. For instance, IC50 values ranging from 19 to 22 nM have been reported for in vitro ALS activity in various rice cultivars and weed species researchgate.netcabidigitallibrary.org. This suggests that the intrinsic sensitivity of the ALS enzyme at the target site is comparable between tolerant and susceptible plants ufl.eduresearchgate.netcabidigitallibrary.orguplb.edu.ph.
The following table summarizes representative IC50 data from in vitro ALS activity studies:
| Plant Species | ALS In vitro IC50 (nM) |
| Rice cultivars | 19 - 22 |
| Weed species | 19 - 22 |
Furthermore, studies have indicated that the growth stage of the plant at the time of treatment can influence the level of in vivo ALS inhibition, with greater inhibition observed in plants treated at earlier growth stages (e.g., two-leaf stage) compared to later stages (e.g., five-leaf stage) ufl.eduresearchgate.netcabidigitallibrary.orguplb.edu.ph.
Role of Branched-Chain Amino Acid Biosynthesis Disruption
The ALS enzyme catalyzes the first common step in the biosynthetic pathway of the branched-chain amino acids: valine, leucine (B10760876), and isoleucine ufl.edusumitomo-chem.co.jpufl.eduresearchgate.netwikipedia.orgfishersci.beresearchgate.net. Inhibition of ALS by this compound directly prevents the synthesis of these crucial amino acids sumitomo-chem.co.jpufl.eduwikipedia.orgfishersci.be. Since these amino acids are essential for protein synthesis and other metabolic processes necessary for plant growth and survival, their depletion due to ALS inhibition leads to a cascade of detrimental effects ufl.edusumitomo-chem.co.jp. This disruption of branched-chain amino acid biosynthesis is the direct consequence of ALS inhibition and the primary mechanism by which this compound exerts its herbicidal effect, ultimately resulting in the cessation of cell division and plant death in susceptible weeds ufl.edusumitomo-chem.co.jpufl.educabidigitallibrary.orgsci-hub.se.
Molecular and Biochemical Investigations of ALS-Inhibitory Activity
Further investigations at the molecular and biochemical levels provide deeper insights into how this compound interacts with the ALS enzyme and the factors influencing its activity.
Alleviation of Inhibitory Effects by Exogenous Branched-Chain Amino Acids
A key piece of evidence supporting ALS inhibition as the mode of action is the observation that the addition of exogenous branched-chain amino acids can alleviate the inhibitory effects of this compound ufl.edusumitomo-chem.co.jpufl.eduwikipedia.orgfishersci.befishersci.se. Studies have shown that supplementing the growth medium of this compound-treated plants with valine, isoleucine, and leucine can significantly reverse the inhibition of in vivo ALS activity and lead to recovery from growth inhibition ufl.eduufl.eduresearchgate.netfishersci.beresearchgate.netresearchgate.netcabidigitallibrary.org.
Research has demonstrated that the addition of 100 mg L-1 of valine, isoleucine, and leucine significantly reversed ALS inhibition and resulted in the recovery of this compound-treated rice and weeds ufl.eduresearchgate.net. The recovery was more pronounced in weeds, which are generally more susceptible than rice ufl.eduresearchgate.net. Furthermore, the combined application of all three amino acids resulted in a greater reversal of ALS inhibition and better recovery compared to the addition of only two amino acids ufl.eduresearchgate.net.
The following table illustrates the concept of alleviation of this compound's effects by exogenous amino acids based on reported findings:
| Treatment | Effect on In vivo ALS Activity | Effect on Plant Growth |
| This compound alone | Significant Inhibition | Growth Inhibition/Death |
| This compound + Valine, Isoleucine, Leucine | Alleviation of Inhibition | Recovery of Growth |
Note: This table conceptually represents the findings regarding the alleviation effect ufl.eduufl.eduresearchgate.netfishersci.beresearchgate.netresearchgate.netcabidigitallibrary.org. Specific quantitative data varied depending on the plant species and amino acid concentration.
This alleviation effect occurs because the exogenous supply of branched-chain amino acids bypasses the block in the biosynthetic pathway caused by ALS inhibition, allowing the plant to synthesize necessary proteins and resume growth researchgate.net.
Molecular Docking and Structural Insights into ALS Binding
Molecular docking simulations and structural analyses provide insights into how this compound interacts with the ALS enzyme at the molecular level researchgate.netcambridge.org. These studies aim to model the binding affinity and orientation of the herbicide molecule within the active site or regulatory sites of the enzyme. Research involving molecular docking of various ALS inhibitors, including this compound, to ALS enzymes from susceptible and resistant plant populations has been conducted researchgate.netcambridge.org. These studies can help to understand the specific binding interactions (e.g., hydrogen bonds, pi-pi stacking) between this compound and key amino acid residues in the ALS enzyme researchgate.netcambridge.org.
Molecular docking analysis has been utilized to investigate the effect of mutations in the ALS enzyme on the binding affinity of different ALS inhibitors, including sulfonylureas like this compound researchgate.netcambridge.org. For example, studies on Echinochloa phyllopogon with specific ALS mutations (e.g., Pro-197-Ser) have shown that these mutations can affect the binding affinity of ALS inhibitors belonging to the sulfonylurea family cambridge.org. Changes in binding free energy calculated through molecular docking can correlate with observed levels of herbicide resistance cambridge.org. While detailed structural data specifically for this compound bound to ALS were not extensively provided, these molecular docking approaches are valuable tools for understanding the molecular basis of ALS inhibition and herbicide resistance researchgate.netcambridge.org.
Investigating Plant Selectivity and Differential Response to Propyrisulfuron
Comparative Analysis of Propyrisulfuron Metabolism in Crop and Weed Species
Differential metabolism plays a crucial role in the selectivity of this compound. Rice plants are capable of metabolizing the herbicide more effectively than susceptible weed species, leading to detoxification.
O-Demethylation and Sulfonylurea Linkage Cleavage Pathways
A major metabolic pathway of this compound in rice plants involves O-demethylation and the cleavage of the sulfonylurea linkage. This is followed by the conjugation of the resulting amine derivative sumitomo-chem.co.jp. Subsequently, this compound is further metabolized into smaller molecules and carbon dioxide, which can then be reincorporated into natural plant products like glucose units in starch and cellulose (B213188) sumitomo-chem.co.jp. This metabolic breakdown renders the herbicide inactive within the rice plant.
Role of Cytochrome P450 Monooxygenases (CYP81A) in Differential Metabolism
Cytochrome P450 monooxygenases (CYPs), particularly members of the CYP81A subfamily, are known to play a significant role in herbicide detoxification in plants, including Poaceae species like rice and Echinochloa weeds nih.govresearchgate.netnih.govacs.org. Studies comparing CYP81A enzymes from rice (Oryza sativa) and the weed Echinochloa phyllopogon have revealed differences in their activity towards this compound nih.gov. Rice CYP81A6 exhibits higher relative activity towards this compound compared to Echinochloa phyllopogon CYP81A12 and CYP81A21 nih.gov. Furthermore, rice CYP81A6 produces O-demethylated and hydroxylated this compound products, while the Echinochloa phyllopogon CYP81As primarily produce only hydroxylated products nih.gov. This differential metabolic capability mediated by CYP81A enzymes contributes to the greater tolerance observed in rice nih.gov.
Physiological and Phenological Basis of Selectivity
Beyond metabolic differences, physiological and developmental factors also contribute to the selective action of this compound.
Differential Sensitivity Across Plant Growth Stages
The sensitivity of plants to this compound can vary depending on their growth stage. Greater seedling injury and inhibition of in vivo acetolactate synthase (ALS) activity have been observed in plants treated at the two-leaf stage compared to those treated at the five-leaf stage cabidigitallibrary.orgufl.eduuplb.edu.phresearchgate.net. This suggests that younger plants may be more susceptible to the herbicide's effects.
Varietal Differences in Crop Tolerance (e.g., Rice Cultivars)
Tolerance to this compound can vary among different rice cultivars. Studies have shown that certain cultivars exhibit higher tolerance than others. For instance, the rice cultivar N22 (aus) has demonstrated greater tolerance to this compound compared to IR64 (indica) and Azucena (japonica) cultivars cabidigitallibrary.orgufl.eduuplb.edu.phresearchgate.netufl.edu. N22 showed the lowest reduction in shoot fresh weight and plant height when treated with this compound ufl.edu. This varietal difference in tolerance is consistent with observations for other sulfonylurea herbicides in indica and japonica rice cultivars cabidigitallibrary.org.
Data from studies on rice cultivar tolerance to this compound often show differential reductions in plant height and shoot fresh weight. Below is an example of how such data might be presented in a comparative table based on the search results ufl.eduuplb.edu.phufl.eduresearchgate.net:
| Rice Cultivar | % Reduction in Plant Height (Example Rate) | % Reduction in Shoot Fresh Weight (Example Rate) | Tolerance Level (Relative) |
| N22 (aus) | 22-31% ufl.edu | 22-31% ufl.edu | Most Tolerant cabidigitallibrary.orgufl.eduufl.edu |
| IR64 (indica) | 19-56% (range across rates) ufl.edu | 22-74% (range across rates) ufl.edu | Moderate Tolerance cabidigitallibrary.orgufl.edu |
| Azucena (japonica) | Greater reduction than N22 or IR64 ufl.eduresearchgate.net | Less reduction than weeds ufl.edu | Least Tolerant cabidigitallibrary.orgufl.edu |
Note: Specific percentage values can vary depending on the herbicide rate and experimental conditions used in different studies.
Absorption and Translocation Dynamics in Susceptible and Tolerant Plants
Differences in the absorption and translocation of this compound within plants are also considered factors in differential responses. While ALS sensitivity at the target site appears similar in rice and susceptible weeds, differences in herbicide metabolism, translocation, and absorption likely contribute to the observed selectivity cabidigitallibrary.orgufl.eduuplb.edu.phresearchgate.net. This compound is described as a systemic herbicide, absorbed by both foliage and roots, and translocated through the phloem and xylem to meristematic tissues corteva.us. The rate and extent of this movement and uptake can vary between species, influencing the concentration of active herbicide reaching the target site.
Academic Studies on Weed Management Efficacy and Spectrum of Activity
Efficacy Against Key Annual and Perennial Paddy Weeds
Research indicates that propyrisulfuron provides excellent control of a wide range of annual and perennial paddy weeds, including various Echinochloa species, sedges, and broadleaf weeds sumitomo-chem.co.jpcabidigitallibrary.orgcabidigitallibrary.org. Greenhouse studies have shown that this compound at rates between 25 and 100 g a.i./ha effectively controls these weed types when applied submerged cabidigitallibrary.org. Field trials have demonstrated high herbicidal activity against Echinochloa species, Schoenoplectus juncoides, Cyperus serotinus, and Monochoria vaginalis at rates of 70 and 140 g a.i./ha, while exhibiting good selectivity to rice frontiersin.org.
Studies have evaluated the efficacy of this compound against specific weed species. For instance, application of this compound at 27-55 g a.i./ha by spraying followed by flooding reduced the shoot biomass of Echinochloa oryzicola at the 3-5 leaf stage to under 10% of the untreated control cabidigitallibrary.orgcabidigitallibrary.org. This compound is absorbed by both shoots and roots of Echinochloa oryzicola, with root absorption estimated to be more important for herbicidal activity cabidigitallibrary.orgcabidigitallibrary.org.
In studies including Ludwigia hyssopifolia, Cyperus iria, Echinochloa colona, Echinochloa crus-galli, and Leptochloa chinensis, Ludwigia hyssopifolia and Cyperus iria were found to be most susceptible to this compound, followed by Echinochloa colona and Echinochloa crus-galli ufl.edu. While this compound showed high activity against E. colona, E. crus-galli, and C. iria, it had high selectivity to rice ufl.edu. However, Leptochloa chinensis showed limited susceptibility, with plant height reduced by only 20-29% even at the highest rates tested ufl.edu. This suggests that this compound alone may not be sufficient for controlling L. chinensis in mechanically transplanted fields frontiersin.org.
Efficacy data from field trials in China in 2021 and 2022 demonstrated that this compound treatments reduced total weed density by 29.4% to 99.1% and dry biomass by 32.2% to 98.7% compared to the non-treated weedy check frontiersin.orgscilit.com.
Control of Herbicide-Resistant Weed Biotypes
A significant characteristic of this compound is its reported effectiveness against weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides sumitomo-chem.co.jpcabidigitallibrary.org. This activity is attributed in part to its unique fused heterocyclic moiety cabidigitallibrary.org. Sumitomo Chemical Co., Ltd. specifically investigated the herbicidal activity of sulfonylurea compounds on sulfonylurea-resistant weeds and identified this compound as a compound that exerts an effect even on these resistant biotypes sumitomo-chem.co.jp.
Studies have confirmed this compound's promise in managing herbicide resistance, particularly against sulfonylurea-resistant weed populations . In Sri Lankan trials, this compound at 50 g/ha significantly reduced grass weed biomass, outperforming bispyribac-sodium, which showed poor efficacy against resistant Echinochloa . While the mechanism of action is the same as other sulfonylurea herbicides (ALS inhibition), this compound has demonstrated good control effect on weeds resistant to certain known sulfonylurea herbicides like bensulfuron-methyl (B33747) and pyrazosulfuron-methyl patsnap.comgoogle.com.
However, it's important to note that resistance to this compound in certain weed populations has also been reported. An Echinochloa crus-galli biotype from China has been considered to have resistance to this compound with an R/S ratio of 10.79 amazonaws.com. This highlights the need for ongoing resistance management strategies, including the rotation of herbicides with different modes of action .
Synergistic Interactions with Co-Applied Herbicides
This compound is often used in combination with other herbicides to broaden the weed control spectrum and enhance efficacy google.com. Mixtures containing this compound have shown synergistic effects, leading to improved control and potentially reduced application rates of individual components patsnap.comgoogle.com.
A mixed herbicide containing pretilachlor, mesotrione, and this compound has been reported to have an obvious synergistic effect, improving the control effect and enlarging the weeding spectrum patsnap.com. The combination of this compound and pendimethalin (B1679228) has also shown a significant synergistic effect on weeds like crabgrass, effectively reducing pesticide dosage and slowing down the generation of weed resistance google.com.
Field studies have demonstrated the superior weed control achieved when this compound is combined with other herbicides. For example, the combination of this compound and cyhalofop-butyl (B1669532) provided high weed control efficiency in mechanically transplanted rice frontiersin.orgscilit.comnih.gov. This combination significantly reduced both weed number and dry weight by more than 95% frontiersin.org.
Data from field trials in China comparing different herbicide treatments illustrate the enhanced efficacy of this compound in combination.
| Treatment | Weed Density Reduction (%) (2021) | Weed Density Reduction (%) (2022) | Dry Biomass Reduction (%) (2021) | Dry Biomass Reduction (%) (2022) |
| This compound (alone) | 29.4 - 99.1 | 32.2 - 98.7 | Not reported | Not reported |
| Cyhalofop-butyl + this compound (CBPy) | 96.7 | 97.4 | 95.9 | 95.6 |
| Other Treatments | Variable | Variable | Variable | Variable |
This table shows that while this compound alone provided variable weed control, the combination with cyhalofop-butyl consistently resulted in high weed density and biomass reduction frontiersin.orgscilit.com.
Another synergistic mixture reported contains this compound, penoxsulam (B166495), and other components for controlling weeds in paddy rice scispace.com.
Mechanistic Basis of Synergism in Herbicide Combinations
While the search results confirm synergistic interactions with co-applied herbicides, detailed information on the specific mechanistic basis of synergism for this compound combinations is limited within the provided snippets. However, the general principle behind using herbicide mixtures with different modes of action is to overcome weed resistance and broaden the control spectrum patsnap.com. For instance, this compound is an ALS inhibitor , while cyhalofop-butyl is an ACCase inhibitor herts.ac.uk. Combining herbicides with distinct target sites or metabolic pathways can prevent or delay the evolution of resistance and provide more complete control of diverse weed populations patsnap.com. The mixing of active ingredients with different action mechanisms can overcome the defect that a single agent is easy to produce resistance and prolong the service life of the agent patsnap.com.
Research into Herbicide Resistance Evolution and Management Strategies
Mechanisms of Resistance to Propyrisulfuron
Herbicide resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). pesticidestewardship.orgnih.govudl.cat Both can contribute to a weed's ability to survive exposure to a herbicide like this compound.
Target-Site Resistance Mechanisms (e.g., ALS Gene Mutations)
Target-site resistance involves alterations to the herbicide's binding site, the ALS enzyme in the case of this compound. pesticidestewardship.orgnih.gov This often occurs due to mutations in the gene encoding the ALS enzyme. pesticidestewardship.orgnih.govhracglobal.com These mutations can alter the enzyme's structure, reducing the herbicide's ability to bind effectively and inhibit its activity. pesticidestewardship.orgnih.gov
Specific amino acid substitutions in the ALS enzyme are known to confer resistance to ALS-inhibiting herbicides. hracglobal.comscielo.brfrontiersin.orgnih.gov For instance, mutations at positions Pro197 and Trp574 in the ALS gene are commonly associated with resistance to sulfonylurea herbicides. frontiersin.orgnih.govjst.go.jpresearchgate.net While this compound has shown activity against some sulfonylurea-resistant weeds, resistance at the target site through specific ALS mutations can still occur and affect its efficacy. cabidigitallibrary.orgsumitomo-chem.co.jp Studies have shown that different mutations can lead to varying levels and patterns of resistance to different ALS inhibitors. hracglobal.comscielo.brnih.gov
Cross-Resistance Patterns and Their Implications for Weed Control
Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, typically those with the same mode of action. hracglobal.comscielo.brunl.edu However, NTSR mechanisms like enhanced metabolism can also lead to cross-resistance to herbicides from different chemical families and even those with different sites of action. udl.catnih.govmdpi.comnih.govresearchgate.net
For ALS-inhibiting herbicides, including this compound, cross-resistance patterns can vary depending on the specific resistance mechanism present in the weed biotype. hracglobal.comscielo.bracs.org Target-site mutations in the ALS enzyme can confer resistance to different chemical groups of ALS inhibitors, such as sulfonylureas, imidazolinones, and triazolopyrimidines, in varying degrees. hracglobal.comscielo.brresearchgate.netunl.eduacs.org For instance, a single point mutation in the ALS enzyme can provide resistance to multiple ALS-inhibiting herbicide families. unl.edu
Enhanced metabolism can result in broad-spectrum cross-resistance, affecting multiple herbicide classes. udl.catnih.govmdpi.comnih.govresearchgate.net This is particularly challenging for weed management as it limits the options for rotating herbicides or using mixtures to control resistant populations. udl.catnih.gov Studies have confirmed cross-resistance to this compound in weed biotypes resistant to other ALS inhibitors or exhibiting enhanced metabolism. nih.govresearchgate.netcambridge.org For example, Echinochloa crus-galli resistant to penoxsulam (B166495) has shown cross-resistance to this compound. cambridge.org Similarly, research on Echinochloa phyllopogon with enhanced metabolism mediated by CYP81A enzymes predicted and confirmed cross-resistance to this compound. nih.govresearchgate.net
The presence of cross-resistance complicates weed control strategies, necessitating careful selection of herbicides and the implementation of diverse management practices. hracglobal.com
Strategic Approaches for Resistance Mitigation
Mitigating herbicide resistance requires proactive and integrated approaches that reduce the selection pressure on weed populations. croplife.org.auhracglobal.comcottoninc.com
Integration of this compound in Herbicide Rotation Programs
Herbicide rotation is a key strategy to prevent or delay the evolution of herbicide resistance. cabidigitallibrary.orgresearchgate.netcroplife.org.auhracglobal.com This involves alternating the use of herbicides with different modes of action over time. croplife.org.auhracglobal.com Integrating this compound, an ALS inhibitor, into rotation programs with herbicides from different groups can help manage the selection pressure for ALS resistance. cabidigitallibrary.orgresearchgate.netcroplife.org.augoogle.com
This compound's effectiveness against some sulfonylurea-resistant weeds makes it a valuable tool in such rotations. cabidigitallibrary.orgsumitomo-chem.co.jp By rotating this compound with herbicides that have different target sites, the likelihood of selecting for weed biotypes resistant to ALS inhibitors is reduced. croplife.org.augoogle.com This approach helps to preserve the efficacy of this compound and other herbicides. croplife.org.au
Diagnostic Methodologies for Herbicide Resistance Profiling (e.g., Seedling Tests)
Identifying herbicide resistance in weed populations is crucial for implementing effective management strategies. Diagnostic methodologies, such as seedling tests, can help determine the resistance profile of weed biotypes. jst.go.jpucanr.edu
Seedling tests involve exposing weed seedlings to different herbicides or concentrations to assess their survival and growth compared to susceptible populations. jst.go.jpunl.edu These tests can help identify resistance to specific herbicides, including this compound, and potentially indicate the presence of cross-resistance. jst.go.jp For example, a seedling test was developed to diagnose cross-resistance to ALS-inhibiting herbicides, including this compound, in Schoenoplectus juncoides. jst.go.jp This test was able to distinguish resistant biotypes with different amino acid substitutions in their ALS enzyme. jst.go.jp
Such diagnostic tools provide valuable information for growers and weed managers to make informed decisions about herbicide selection and the need for alternative control methods. ucanr.edu
Environmental Fate and Behavior of Propyrisulfuron in Agroecosystems
Hydrolysis and Photodegradation in Aquatic Environments
Propyrisulfuron undergoes degradation in water through hydrolysis and photodegradation. sumitomo-chem.co.jpnih.gov These abiotic processes are significant in determining the herbicide's half-life and the formation of transformation products in paddy water and other aquatic systems.
Kinetic Studies of Aqueous Degradation
Hydrolysis of this compound has been studied in sterilized buffer solutions at different pH levels. sumitomo-chem.co.jp The degradation follows first-order kinetics. nih.gov Hydrolysis occurs via the cleavage of the sulfonylurea linkage. sumitomo-chem.co.jp
| pH Value | Half-life (days) at 25°C |
| 4 | 6.3 – 6.7 |
| 7 | 77.0 – 90.0 |
| 9 | 100.4 |
Environmental factors, with the exception of humic acid, can accelerate the hydrolysis of this compound to varying degrees. nih.gov
Aqueous photolysis studies have also been conducted. This compound is rapidly photodegraded under natural sunlight, also via the cleavage of the sulfonylurea linkage. sumitomo-chem.co.jp Estimated half-lives from aqueous photolysis studies were reported to be around 10.7 to 10.9 days. sumitomo-chem.co.jp
Identification of Aquatic Transformation Products
Hydrolysis of this compound in water can lead to the formation of its corresponding sulfonamide and pyrimidine (B1678525) derivatives. Research has identified and proposed 10 possible hydrolysis products and 7 possible mechanisms for their formation. nih.gov While acute toxicity of this compound and its hydrolysis products to aquatic organisms is considered low, there may be potential for high chronic toxicity, posing a potential threat to aquatic ecosystems. nih.gov
Degradation and Metabolism in Soil Environments
The degradation and metabolism of this compound in soil are crucial processes influencing its persistence and mobility in agricultural fields. sumitomo-chem.co.jpacs.org These processes involve both aerobic and anaerobic pathways, leading to the formation of metabolites and eventual mineralization.
Aerobic and Anaerobic Soil Metabolism Pathways
Under aerobic conditions in flooded soil maintained in the dark at 25°C, 14C-propyrisulfuron is rapidly metabolized with a half-life of 4.8 days. sumitomo-chem.co.jp The metabolic pathways involve O-demethylation, opening of the pyrimidine ring, and cleavage of the sulfonylurea linkage. sumitomo-chem.co.jp
While specific detailed pathways for this compound under anaerobic conditions were not extensively detailed in the search results, sulfonylurea herbicides generally undergo metabolism in soil, and both aerobic and anaerobic conditions influence degradation rates. researchgate.netresearchgate.net Studies on other herbicides indicate that anaerobic conditions can sometimes enhance degradation and mineralization rates compared to aerobic conditions, depending on the compound and soil type. mdpi.com
Mineralization Processes (e.g., Carbon Dioxide Evolution)
Following initial metabolism, this compound is further decomposed and eventually mineralized. sumitomo-chem.co.jp Mineralization leads to the formation of 14CO2 or the incorporation of residues into soil bound residues. sumitomo-chem.co.jp The extent and rate of mineralization can be influenced by soil properties and microbial activity. anzbig.org
Adsorption and Desorption Dynamics in Agricultural Soils
Adsorption and desorption dynamics play a significant role in the mobility and bioavailability of this compound in agricultural soils. sumitomo-chem.co.jpresearchgate.netnih.govdntb.gov.ua These processes describe how strongly the herbicide binds to soil particles and how readily it can be released into the soil solution.
Studies on the adsorption-desorption of this compound in typical agricultural soils have been conducted using methods like batch equilibrium. nih.gov Adsorption kinetics can follow models such as the quasi-second-order kinetic model, while the Freundlich model often best describes the adsorption process at equilibrium. nih.gov
The adsorption of this compound in soils is primarily described as a spontaneous, non-homogeneous, and non-ideal physical process, potentially involving strong forces like hydrogen bonding. nih.gov Adsorption and desorption are significantly and positively correlated with soil clay content. nih.gov Environmental factors, including microplastics, can also influence its adsorption properties. nih.gov
The soil adsorption coefficient, expressed as KFoc(ads) using the Freundlich adsorption isotherm, has been reported to range from 138 to 410 mL/g. sumitomo-chem.co.jp The Kd (soil-water distribution coefficient) values calculated from batch equilibrium experiments also range from 138 to 410 mL/g.
| Adsorption Parameter | Range (mL/g) |
| KFoc(ads) | 138 – 410 |
| Kd | 138 – 410 |
High Koc or Kd values indicate that a substance is strongly adsorbed onto soil and organic matter, suggesting lower mobility in the soil profile. chemsafetypro.comecetoc.org Values less than 300 for Koc can indicate a higher potential for leaching. pnwhandbooks.org The reported range for this compound suggests moderate to strong adsorption to soil.
Sorption Isotherms and Kinetic Models
Sorption is a key process influencing the mobility and bioavailability of herbicides in soil. Studies on this compound have investigated its sorption behavior using isotherm and kinetic models. The Freundlich adsorption isotherm model has been found to accurately describe the adsorption of this compound in various agricultural soils nih.govresearchgate.net. The soil adsorption coefficient KFoc(ads), calculated using the Freundlich isotherm, has been reported to range from 138 to 410 mL/g sumitomo-chem.co.jpsumitomo-chem.co.jp. This indicates a relatively strong adsorption of this compound to soil organic carbon.
Regarding sorption kinetics, studies have shown that the adsorption and desorption of this compound in soils can reach equilibrium within 36 hours nih.govresearchgate.net. The adsorption kinetics have been found to follow the quasi-second-order kinetic model nih.govresearchgate.net. This suggests that chemisorption might be involved in the sorption process, where the adsorption rate is controlled by chemical interactions between this compound and the soil surface, and the sorption capacity is related to the number of available active sites on the sorbent mdpi.com.
Influence of Soil Physicochemical Properties on Sorption
The sorption of this compound in soil is significantly influenced by various soil physicochemical properties. Research indicates a significant positive correlation between this compound adsorption and soil clay content nih.govresearchgate.net. Soil organic matter and organic carbon content also exhibit a significantly positive correlation with the adsorption constants (KF-ads) researchgate.netresearchgate.net. This aligns with the KFoc(ads) values, highlighting the role of organic matter in this compound sorption.
Conversely, soil pH can negatively correlate with the adsorption of some sulfonylurea herbicides, as changes in pH can affect the ionization state of the herbicide, influencing its interaction with negatively charged soil particles cabidigitallibrary.orgcore.ac.uk. While not explicitly stated for this compound in all sources, this is a general principle for ionizable pesticides like sulfonylureas. Environmental factors, including temperature, ionic strength, and the presence of exogenous substances like biochar and humic acid, can also affect the sorption properties of soil for organic compounds researchgate.netresearchgate.net. Both high and low temperatures have been observed to weaken the sorption capacity of soil for some pesticides researchgate.netresearchgate.net.
Interaction Mechanisms with Soil Components (e.g., Clay, Organic Matter, Microplastics)
The interaction of this compound with soil components involves various mechanisms. The strong adsorption to soil organic matter and clay content suggests partitioning into organic phases and surface interactions with clay minerals nih.govresearchgate.netscielo.org.za. Studies on other compounds indicate that interactions with soil components can involve hydrophobic interaction, ion exchange, surface complexing, and hydrogen bonding nih.gov. For this compound, its adsorption in soils has been described as primarily a spontaneous, non-homogeneous, and non-ideal physical process, with the potential involvement of special strong forces such as hydrogen bonding nih.govresearchgate.net.
The presence of microplastics (MPs) in soil can also influence the fate of herbicides. MPs can act as adsorbents for organic pollutants, potentially altering their mobility and persistence in soil mdpi.commdpi.com. Interactions between MPs and herbicides can involve hydrophobic partitioning and surface sorption mechanisms like hydrogen bonds, π–π interactions, electrostatic interactions, and Van der Waals forces mdpi.com. While specific detailed studies on the interaction mechanisms of this compound directly with microplastics were not extensively found, the general principles of MP-pesticide interactions in soil are relevant, suggesting that microplastics could potentially influence this compound's behavior in contaminated soils mdpi.commdpi.com.
Field Dissipation and Persistence Studies
Field dissipation studies provide crucial information on how quickly a herbicide breaks down and disappears from the environment under realistic conditions. Field dissipation studies for this compound conducted in paddy fields in Japan estimated half-lives ranging from 5 to 22 days sumitomo-chem.co.jpherts.ac.uk. In natural paddy field environments in China, this compound dissipated in paddy water, soil, and straw with varying half-lives depending on the application dose. Half-lives in soil ranged from approximately 4.10 to 5.35 days in 2020 and 4.27 to 5.83 days in 2021 at different application rates researchgate.netresearchgate.netresearchgate.net. In paddy water, half-lives were shorter, ranging from 1.37 to 1.81 days in 2020 and 1.44 to 2.04 days in 2021 researchgate.netresearchgate.netresearchgate.net.
Under aerobic conditions in a laboratory setting at 25°C, 14C-propyrisulfuron applied to flooded soil was rapidly metabolized with a half-life of 4.8 days sumitomo-chem.co.jp. The metabolism occurred via O-demethylation, opening of the pyrimidine ring, and cleavage of the sulfonylurea linkage, followed by further decomposition and eventual mineralization to 14CO2 or formation of firmly bound soil residues sumitomo-chem.co.jp. The relatively short half-lives observed in both field and laboratory studies suggest that this compound is not highly persistent in the soil and paddy water environments, although potential persistent residues in some soils due to continuous application have been suggested nih.govresearchgate.net.
Summary of this compound Dissipation Half-Lives
| Environment | Location | Type of Study | Half-Life Range (days) | Source |
| Paddy Fields | Japan | Field | 5–22 | sumitomo-chem.co.jpherts.ac.uk |
| Paddy Soil | China | Field | 4.10–5.35 (2020), 4.27–5.83 (2021) | researchgate.netresearchgate.netresearchgate.net |
| Paddy Water | China | Field | 1.37–1.81 (2020), 1.44–2.04 (2021) | researchgate.netresearchgate.netresearchgate.net |
| Flooded Soil | Lab (25°C, aerobic) | Laboratory | 4.8 | sumitomo-chem.co.jp |
This compound Sorption Data (Freundlich Isotherm)
| Parameter | Value Range | Unit | Source |
| KFoc(ads) | 138–410 | mL/g | sumitomo-chem.co.jpsumitomo-chem.co.jp |
Advanced Analytical Methodologies for Propyrisulfuron Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis
Chromatographic techniques, often coupled with mass spectrometry, are the cornerstone of propyrisulfuron quantitative analysis. These methods enable the separation of this compound from complex sample matrices and its subsequent detection and quantification with high specificity and sensitivity.
UHPLC-QTOF-MS/MS and HPLC-Based Approaches
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of this compound.
HPLC has been employed for the accurate analysis of the active ingredient and impurities in this compound technical grade formulations. One method utilizes an L-column ODS with a gradient mobile phase of 0.1% aqueous acetic acid and 0.1% acetic acid/acetonitrile solution. Another HPLC method for analyzing the active ingredient in this compound formulations with good precision uses an ODS-based Wakosil II 5C18 column and a mobile phase of water/acetonitrile/methanol (4/3/3, pH adjusted to 3.1 by phosphoric acid) with internal standards sumitomo-chem.co.jp.
UHPLC-QTOF-MS/MS offers enhanced resolution and faster analysis times compared to traditional HPLC, particularly beneficial for complex matrices and the identification of transformation products mdpi.com. A modified QuEChERS method combined with UPLC-Q-TOF-MS/MS has been developed for the residue analysis of this compound in natural paddy field environments, including paddy water, soil, straw, brown rice, and rice husk samples researchgate.netresearchgate.netresearchgate.netresearchgate.net. This method involves separation on a reversed-phase C18 column using a mobile phase of 0.1% formic acid-acetonitrile eluted by isometric elution (40/60, v/v) and quantification in high-resolution multiple reaction monitoring (MRMHR) scanning mode for accurate confirmatory information researchgate.netresearchgate.net. This approach has also been applied in studies investigating the persistence and dissipation of this compound in paddy field environments researchgate.netresearchgate.netresearchgate.net.
HPLC coupled with mass spectrometry (HPLC-MS) has also been used to determine this compound residues . For instance, an HPLC-MS method was established for the determination of tiafenacil (B1428544) in soil using a modified QuEChERS method mdpi.com.
Sample Preparation Techniques in Complex Matrices (e.g., QuEChERS)
Analyzing this compound in complex matrices such as soil, water, and plant tissues necessitates effective sample preparation techniques to extract the analyte and remove interfering substances. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted approach for this purpose researchgate.netfudutsinma.edu.ngpreprints.orgsigmaaldrich.com.
A modified QuEChERS method has been successfully applied for the extraction of this compound residues from various paddy field samples, including paddy water, soil, straw, brown rice, and rice husks researchgate.netresearchgate.netresearchgate.netresearchgate.net. The extraction is typically performed using a 1.0% acetic acid-acetonitrile (v/v) solution researchgate.netresearchgate.net. This method is recognized for its versatility and effectiveness in multi-residue analysis in food and environmental samples researchgate.netfudutsinma.edu.ng.
Sample preparation steps in QuEChERS methods often involve homogenization of the matrix, extraction with an organic solvent (like acetonitrile, often acidified), followed by a salting-out step to induce phase separation. A cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents (such as MgSO4, PSA, C18, and GCB) is then performed to remove matrix co-extractives sigmaaldrich.comshopshimadzu.com. For this compound analysis in paddy field samples, extraction with 1.0% acetic acid-acetonitrile solution is followed by analysis using UPLC-Q-TOF-MS/MS researchgate.netresearchgate.net.
Method Validation and Performance Characteristics in Research Applications
Method validation is a critical step to ensure the reliability and accuracy of analytical methods used in this compound research. Validation typically involves assessing parameters such as linearity, limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and specificity europa.euchromatographyonline.com.
For the modified QuEChERS-UPLC-Q-TOF-MS/MS method developed for this compound residue analysis in paddy field environments, validation studies have shown favorable performance characteristics. The calibration curves exhibited good linearity (R² > 0.991) over a certain concentration range (10–1000 µg/kg) researchgate.net. The LOQ for different paddy samples ranged from 1.24 to 3.85 µg/kg researchgate.net.
Accuracy, assessed through recovery experiments at spiked levels, demonstrated intra-day and inter-day average recoveries between 82.80% and 106.93% with relative standard deviations (RSD) of 1.81% to 5.51% for intra-day measurements and 83.05% to 105.84% with RSDs of 2.25% to 4.61% for inter-day measurements at spiking levels of 10–200 µg/kg researchgate.net. Good retention time repeatability was also observed, with an RSD of 0.15% to 0.17% for 15 consecutive injections, indicating high sensitivity, specificity, accuracy, and precision researchgate.net.
Storage stability is another important aspect of method validation, particularly for residue analysis. Studies have indicated that paddy field environmental samples frozen at -20 °C should be analyzed within 10 weeks after collection to maintain good storage stability researchgate.netresearchgate.netresearchgate.net.
These validated methods are crucial for conducting research on this compound's environmental fate, including its dissipation in paddy water, soil, and straw, where half-lives have been determined using these analytical techniques researchgate.netresearchgate.netresearchgate.net.
Table: Analytical Performance Characteristics of a Modified QuEChERS-UPLC-Q-TOF-MS/MS Method for this compound Residue Analysis
| Parameter | Range/Value | Matrix Type (Example) | Citation |
| Linearity (R²) | > 0.991 | Various paddy samples | researchgate.net |
| LOQ | 1.24 – 3.85 µg/kg | Various paddy samples | researchgate.net |
| Intra-day Recovery | 82.80% – 106.93% (RSD 1.81% – 5.51%) | Various paddy samples | researchgate.net |
| Inter-day Recovery | 83.05% – 105.84% (RSD 2.25% – 4.61%) | Various paddy samples | researchgate.net |
| Retention Time Repeatability (RSD) | 0.15% – 0.17% (for 15 injections) | Not specified | researchgate.net |
| Storage Stability | Stable for 10 weeks at -20 °C | Various paddy samples | researchgate.netresearchgate.netresearchgate.net |
Note: This table is intended to be interactive in a suitable digital format.
Synthetic Chemistry and Structural Modification Studies
Derivatization Strategies for Novel Sulfonylurea Compounds
The development of propyrisulfuron and its analogs is rooted in established synthetic methodologies for sulfonylurea herbicides, particularly those featuring condensed heterocyclic structures. The general strategy involves the synthesis and modification of the key structural components: the heterocyclic moiety, the sulfonylurea bridge, and the pyrimidine (B1678525) ring.
The synthesis of this compound itself is based on methods previously employed in the development of other significant sulfonylurea herbicides like imazosulfuron (B37595) and sulfosulfuron. sumitomo-chem.co.jp The core of the derivatization strategy lies in the systematic modification of substituents on the imidazo[1,2-b]pyridazine (B131497) ring. This process involves creating a library of compounds with various functional groups at different positions on this ring system to explore their impact on herbicidal efficacy. sumitomo-chem.co.jp
During the discovery phase of this compound, researchers identified a lead compound from a series of imazosulfuron analogs that showed activity against sulfonylurea-resistant (SU-resistant) weeds. sumitomo-chem.co.jp This lead compound served as the foundation for further derivatization. The primary strategies included:
Modification of the Heterocyclic Ring: Introducing different alkyl and halogen substituents onto the imidazo[1,2-b]pyridazine ring system. This exploration is crucial for tuning the molecule's binding affinity to the target enzyme, acetolactate synthase (ALS), especially in resistant biotypes. sumitomo-chem.co.jp
Synthesis of the Sulfonylurea Bridge: The formation of the sulfonylurea bridge is a critical step, typically achieved by reacting a substituted heterocyclic sulfonyl chloride with a pyrimidine amine. The stability and conformation of this bridge are vital for the molecule's activity.
Variation of the Pyrimidine Ring: While the 4,6-dimethoxypyrimidine (B185312) moiety is a common feature in many effective sulfonylurea herbicides, variations in these substituents are also a potential avenue for creating novel compounds, although the primary focus for this compound's development was on the novel heterocyclic portion. sumitomo-chem.co.jp
These strategies allow for the creation of diverse chemical entities, which are then screened for their herbicidal activity, crop selectivity, and effectiveness against resistant weed species. sumitomo-chem.co.jp
Structure-Activity Relationship (SAR) Studies for Enhanced Herbicidal Properties
Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the chemical structure of this compound to achieve its high herbicidal potency, broad weed spectrum, and unique activity against SU-resistant weeds. sumitomo-chem.co.jp These studies systematically alter parts of the molecule and assess the resulting impact on its biological activity.
The key structural feature of this compound is its fused heterocyclic moiety bonded to the sulfonyl group. frontiersin.orgnih.govresearchgate.net This differs from many older sulfonylureas and is a primary reason for its effectiveness. SAR studies conducted during its development focused heavily on the substituents of the imidazo[1,2-b]pyridazine ring. sumitomo-chem.co.jp
Research revealed specific relationships between the nature and position of substituents and the compound's herbicidal activity, particularly its ability to inhibit the ALS enzyme in SU-resistant weeds. sumitomo-chem.co.jpsumitomo-chem.co.jp
Substituents at the 6-position (X): Investigations into substituents on the imidazo[1,2-b]pyridazine ring found that alkyl groups with a chain length of two to three carbons, such as ethyl and propyl groups, were favorable for high inhibitory activity against the ALS enzyme from SU-resistant Schoenoplectus juncoides. sumitomo-chem.co.jp
Substituents at the 2-position (Y): For this position, small, electron-withdrawing groups were found to be effective. Specifically, a chlorine atom or a methyl group resulted in a high level of herbicidal activity. sumitomo-chem.co.jpsumitomo-chem.co.jp
The combination of a propyl group at the 6-position and a chlorine atom at the 2-position on the imidazo[1,2-b]pyridazine ring, coupled with the standard 4,6-dimethoxypyrimidin-2-yl urea (B33335) moiety, was found to be optimal. This specific combination, which defines this compound, was selected not only for its potent activity against resistant weeds but also for its broad herbicidal spectrum and excellent selectivity for rice. sumitomo-chem.co.jpsumitomo-chem.co.jp
The following table summarizes the SAR findings for substituents on the imidazo[1,2-b]pyridazine ring of this compound analogs against the ALS enzyme from SU-resistant Schoenoplectus juncoides.
| Compound No. | Substituent (X) | Substituent (Y) | ALS Inhibition (pI50) |
|---|---|---|---|
| 1 | H | Cl | 6.1 |
| 2 | CH3 | Cl | 6.9 |
| 3 | C2H5 | Cl | 7.4 |
| 4 (this compound) | n-C3H7 | Cl | 7.4 |
| 5 | n-C3H7 | H | 6.2 |
| 6 | n-C3H7 | CH3 | 7.3 |
Data sourced from a study on the development of this compound. sumitomo-chem.co.jpsumitomo-chem.co.jp The pI50 value is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition of the enzyme.
Rational Design of this compound Analogues to Combat Resistance
The widespread use of sulfonylurea herbicides has led to the evolution of resistance in many weed species. sumitomo-chem.co.jp This resistance is often due to specific point mutations in the gene encoding the target enzyme, acetolactate synthase (ALS), a mechanism known as target-site resistance (TSR). awsjournal.orgnih.gov These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy. nih.gov
This compound was rationally designed to overcome this challenge. Its development was a direct response to the growing problem of weeds resistant to commercialized sulfonylurea herbicides. sumitomo-chem.co.jpsumitomo-chem.co.jp The unique three-dimensional structure of this compound, conferred by its imidazo[1,2-b]pyridazine ring system, allows it to bind effectively to the ALS enzyme even in biotypes that have mutations conferring resistance to older sulfonylureas. sumitomo-chem.co.jp For example, high levels of resistance in some weeds are due to an amino acid substitution at the Trp574 position of the ALS gene, but this compound retains activity against such biotypes. sumitomo-chem.co.jpawsjournal.org
The rational design of new this compound analogues continues to be an important strategy to manage and preempt future resistance issues. This process involves:
Understanding Resistance Mechanisms: Detailed molecular studies of the ALS enzyme in various resistant weed biotypes are crucial. By identifying the exact amino acid substitutions that confer resistance, chemists can design molecules that can accommodate these changes in the binding pocket.
Computational Modeling: Computer-aided drug design (CADD) and molecular docking simulations are used to predict how different analogues of this compound will interact with both wild-type and mutated forms of the ALS enzyme. researchgate.net This allows for the in silico screening of many potential structures before committing to chemical synthesis.
Focus on Non-Target-Site Resistance (NTSR): Besides TSR, weeds can also develop non-target-site resistance, which involves mechanisms like enhanced herbicide metabolism. nih.govresearchgate.net Designing analogues that are less susceptible to metabolic degradation by common enzyme systems in weeds, such as cytochromes P450, is another key aspect of rational design. nih.gov
The discovery of this compound demonstrated the success of designing a sulfonylurea herbicide with a novel heterocyclic moiety to overcome existing resistance. sumitomo-chem.co.jp Ongoing research focuses on creating the next generation of analogues by further modifying this heterocyclic scaffold and other parts of the molecule to ensure robust and sustainable weed control in the face of evolving resistance.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating Propyrisulfuron’s herbicidal activity in paddy rice fields?
- Methodological Answer :
- Study Design : Use randomized controlled trials (RCTs) with clear control groups (untreated plots) and varying dosages of this compound (e.g., 0.9% granular formulation) .
- Variables : Include soil type, water management practices, and weed species composition. Standardize application timing (e.g., pre- or post-emergence) and environmental conditions (temperature, humidity).
- Data Collection : Measure weed biomass reduction, rice yield, and this compound residues in soil/water using HPLC-MS .
- Replication : Ensure ≥3 replicates per treatment to account for field heterogeneity. Follow guidelines for reporting preclinical studies, including NIH standards for experimental transparency .
Q. How can researchers determine this compound’s environmental persistence and degradation pathways?
- Methodological Answer :
- Soil Studies : Conduct adsorption/desorption experiments using batch equilibrium methods. Calculate adsorption coefficients (Kd = 138–410 mL/g) under varying pH and organic matter conditions .
- Degradation Kinetics : Use aerobic/anaerobic soil incubation studies to estimate half-life (5–22 days) and identify metabolites via LC-QTOF-MS. Compare degradation rates across soil types (e.g., clay vs. sandy loam) .
- Water Systems : Perform photolysis and hydrolysis studies under controlled UV light/pH conditions. Monitor residue dissipation in paddy water using validated extraction protocols .
Q. What analytical methods are recommended for quantifying this compound residues in plant tissues?
- Methodological Answer :
- Sample Preparation : Homogenize rice grains/straw, extract residues using acetonitrile or QuEChERS method, and purify via SPE cartridges .
- Instrumentation : Employ UPLC-MS/MS with a limit of quantification (LOQ) <0.01 ppm. Validate methods per SANTE/11312/2021 guidelines for accuracy (70–120%) and precision (RSD ≤20%) .
- Quality Control : Include matrix-matched calibration standards and recovery experiments to correct for matrix effects .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s toxicity to non-target organisms?
- Methodological Answer :
- Hypothesis Testing : Replicate ecotoxicology assays (e.g., OECD 201 for algae, OECD 203 for fish) under standardized conditions. Compare results with existing data (e.g., high toxicity to freshwater algae vs. low toxicity to Daphnia magna) .
- Variable Analysis : Investigate confounding factors (e.g., dissolved organic carbon in water affecting bioavailability) using factorial experimental designs .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability. Use meta-analysis to synthesize findings across studies .
Q. What advanced methodologies can elucidate this compound’s mode of action at the molecular level?
- Methodological Answer :
- Enzyme Inhibition Assays : Test this compound’s effect on acetolactate synthase (ALS) activity in weed species using spectrophotometric methods. Compare IC50 values across resistant/susceptible biotypes .
- Omics Approaches : Conduct transcriptomic (RNA-seq) or metabolomic (GC-MS) profiling of treated plants to identify differentially expressed genes/metabolites linked to herbicidal activity .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model this compound’s binding affinity to ALS enzymes, validated by in vitro mutagenesis studies .
Q. How can long-term field studies optimize this compound’s integration into integrated weed management (IWM) systems?
- Methodological Answer :
- Multi-Season Trials : Design 3–5 year field experiments to assess weed resistance development. Rotate this compound with herbicides of differing modes of action .
- Ecological Monitoring : Quantify impacts on soil microbiota (via 16S rRNA sequencing) and non-target arthropods (e.g., pitfall traps for carabid beetles) .
- Economic Analysis : Use cost-benefit models to evaluate yield gains vs. environmental risks, incorporating residue data and regulatory thresholds .
Data Interpretation and Reporting Guidelines
Q. How should researchers present conflicting results on this compound’s half-life in peer-reviewed manuscripts?
- Methodological Answer :
- Transparency : Report all raw data (e.g., degradation curves) in supplementary materials, including outliers .
- Contextualization : Discuss environmental variables (e.g., soil pH, microbial activity) contributing to half-life variability (5–22 days) .
- Statistical Disclosure : Use ANOVA or Kruskal-Wallis tests to compare degradation rates across conditions. Provide effect sizes (e.g., Cohen’s d) for significant differences .
Q. What frameworks are recommended for assessing this compound’s compliance with global regulatory standards?
- Methodological Answer :
- Risk Assessment Models : Apply PEC/PNEC ratios for aquatic organisms using maximum observed concentrations (0.0996–0.128 mg/L) and LC50 values .
- Regulatory Alignment : Cross-reference data with EPA, EFSA, and PMDA guidelines for residue limits in rice grains (<0.01 ppm) .
- Ethical Reporting : Disclose funding sources (e.g., industry collaborations) and adhere to COPE guidelines for conflict of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
